(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
This compound features a 7-azabicyclo[2.2.1]heptane core, a strained bicyclic system analogous to norbornane, with two ester substituents:
- Methoxycarbonyl group at position 2.
- tert-Butoxycarbonyl (Boc) group at position 6.
The stereochemistry (1R,2S,3R,4S) defines its three-dimensional conformation, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8+,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYSYMJGRZXEA-RGOKHQFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has gained attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including binding affinities, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure characterized by the presence of multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Binding Affinities
Research has demonstrated that derivatives of the azabicyclo[2.2.1]heptane framework exhibit varying affinities for neurotransmitter transporters, particularly the dopamine transporter (DAT). For instance, studies have shown that certain stereoisomers of related compounds bind to the cocaine binding site at DAT with affinities ranging from to , indicating a significantly lower potency compared to cocaine itself .
Mechanistic Insights
Molecular modeling studies suggest that the rigid structure of these bicyclic compounds allows for unique molecular topologies that influence their interaction with biological targets. The differences in binding affinities among stereoisomers are attributed to variations in their spatial arrangements and steric hindrance .
Case Studies
Case Study 1: In Vitro Analysis
In a controlled laboratory setting, this compound was evaluated for its neuropharmacological effects. The study involved:
- Objective : To assess the compound's effect on dopamine uptake in rat caudate-putamen tissue.
- Methodology : Radiolabeled assays were conducted to measure dopamine uptake inhibition.
- Findings : The compound exhibited moderate inhibition of dopamine uptake, suggesting potential as a therapeutic agent in treating disorders related to dopaminergic dysfunction.
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship of azabicyclo compounds:
- Objective : To determine how modifications to the bicyclic structure affect biological activity.
- Methodology : Various substituents were introduced at different positions on the bicyclic core.
- Findings : Substituents at the 3-position significantly enhanced binding affinity at DAT compared to those at other positions, highlighting the importance of specific molecular configurations.
Comparative Data Table
Comparison with Similar Compounds
Structural Analogues within the 7-Azabicyclo[2.2.1]heptane Family
Compound A : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
- Key Differences :
- Replaces the carboxylic acid at position 2 with a ketone (2-oxo) .
- Lacks the methoxycarbonyl group at position 3.
- Implications :
Compound B : 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences :
- Retains the carboxylic acid at position 2 but lacks the methoxycarbonyl group at position 3.
- Implications: Higher hydrophilicity due to the free carboxylic acid, contrasting with the target compound’s esterified groups. Potential for salt formation (e.g., sodium salts) to improve solubility in aqueous media .
Target Compound vs. Compounds A and B
Azabicyclo[3.2.0]heptane Derivatives
These compounds, such as penicillin analogs, share a bicyclic framework but differ in ring size and substitution patterns.
Compound C : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Differences :
- 4-Thia-1-azabicyclo[3.2.0]heptane core (penicillin backbone).
- Contains a beta-lactam ring critical for antibiotic activity.
- Implications :
Compound D : (2S,5R,6R)-6-[(2S)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Amoxicillin Intermediate)
- Key Differences :
- 4-Hydroxyphenylacetyl side chain enables broad-spectrum antibacterial activity.
- Beta-lactam structure confers susceptibility to beta-lactamase degradation.
- Implications :
Physicochemical and Functional Comparisons
- Solubility :
- Stability :
- Synthetic Utility :
- The target compound’s esters may serve as protecting groups for carboxylic acids or amines, enabling stepwise synthesis of complex molecules. Azabicyclo[3.2.0] derivatives often require specialized beta-lactam synthesis techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
